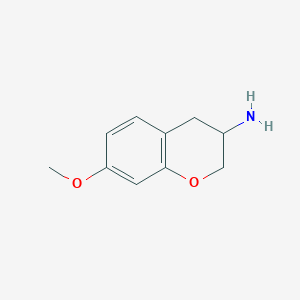

7-Methoxychroman-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIHXVOYCDUASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388807 | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119755-64-5 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119755-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxychroman 3 Amine and Analogues

Strategies for Chroman Ring Formation

The formation of the core bicyclic chroman structure is the foundational step in the synthesis. This is typically achieved through cyclization reactions that form the dihydropyran ring fused to a benzene (B151609) ring.

Intramolecular cyclization is a key strategy for constructing the chroman framework. One common approach involves the reaction of a suitably substituted phenol (B47542) with a three-carbon electrophilic partner. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can lead to the chroman ring via an oxa-Michael addition followed by cyclization. While direct synthesis of a 3-aminochroman via a one-pot cyclization is less common, multi-step sequences often rely on an initial cyclization to form a chroman-4-one or chromene intermediate, which is later functionalized.

Palladium-catalyzed intramolecular reactions, such as the aza-Wacker-type cyclization, have been developed for creating nitrogen-containing heterocyclic systems, which can be conceptually adapted to form the C-N bond within a pre-formed ring system. nih.gov Strategies based on the tandem alkynylation of o-hydroxyarylenaminones followed by intramolecular cyclization provide access to 3-alkynyl chromones, which are versatile intermediates for further functionalization at the 3-position. rsc.org

Reduction of a pre-formed chromone (B188151) or coumarin (B35378) system is a primary method for obtaining the saturated chroman ring. For example, 3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one can be reduced to 3-(4-hydroxyphenyl)-7-methoxychroman-4-one using catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov This saturation of the C2-C3 double bond is a critical step toward accessing the chroman scaffold from readily available chromone precursors.

Further reduction of the 4-keto group to a hydroxyl, followed by its removal, can yield the fully saturated chroman ring. Alternatively, the reduction of a 7-methoxycoumarin (B196161) derivative can also lead to the chroman skeleton, although this often requires harsher reduction conditions.

Introduction and Modification of the Methoxy (B1213986) Group at Position 7

The regioselective installation of the methoxy group at the C-7 position is crucial for defining the target molecule. This is typically achieved either by starting with a pre-functionalized aromatic ring or by modifying a chroman core that has a hydroxyl group at the desired position.

The most direct method for ensuring the methoxy group is at position 7 is to begin the synthesis with a phenol that already contains a methoxy group at the meta-position relative to the hydroxyl group (e.g., 3-methoxyphenol). This precursor dictates the regiochemistry of the subsequent cyclization reaction.

Alternatively, if a 7-hydroxychroman derivative is available, the methoxy group can be introduced via O-alkylation. nih.gov This is commonly performed using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base like potassium carbonate. This method is advantageous when the corresponding 7-hydroxy analogue is more accessible or when selective methylation is required in the presence of other hydroxyl groups.

| Method | Reagents | Typical Precursor | Advantage |

| Direct Synthesis | 3-Methoxyphenol (B1666288) + β-ketoester | 3-Methoxyphenol | High regioselectivity from start |

| O-Alkylation | Dimethyl sulfate, K₂CO₃ | 7-Hydroxychroman-4-one | Useful for late-stage functionalization |

This table provides a summary of common methods for introducing the 7-methoxy group.

7-Methoxychroman-4-one is a pivotal intermediate for the synthesis of 7-Methoxychroman-3-amine. Several methods exist for its preparation.

One of the most established methods is the Pechmann condensation , which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netorganic-chemistry.org Using 3-methoxyphenol and ethyl acetoacetate, for example, can lead to the formation of 7-methoxy-4-methylcoumarin, which can then be selectively hydrogenated to the corresponding chroman-4-one. mdpi.com Variations of this acid-catalyzed cyclization can also directly form the chromanone ring. For example, reacting 3-methoxyphenol with acrylic acid or its derivatives in the presence of a strong acid like polyphosphoric acid (PPA) can yield 7-methoxychroman-4-one.

Another powerful route begins with a substituted acetophenone. For instance, 2-hydroxy-4-methoxyacetophenone can be reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) followed by an acid-catalyzed cyclization to yield 7-methoxychroman-4-one. mdpi.com

| Reaction Name | Phenolic Precursor | Carbon Source | Catalyst | Product Type |

| Pechmann Condensation | 3-Methoxyphenol | Ethyl Acetoacetate | H₂SO₄, AlCl₃ | Coumarin/Chromanone |

| Simonis Chromone Cyclization | Phenols | β-ketoesters | P₂O₅ | Chromone |

| Reaction with DMF-DMA | 2-Hydroxy-4-methoxyacetophenone | DMF-DMA | HCl | Chromanone |

This table compares different named reactions used to synthesize the 7-methoxychroman-4-one precursor.

Introduction and Functionalization of the Amine Group at Position 3

The introduction of the amine group at the C-3 position is arguably the most critical transformation in the synthesis of the target compound. Most synthetic strategies introduce this functionality starting from a ketone at either the C-4 or C-3 position.

A common pathway involves the conversion of the readily accessible 7-methoxychroman-4-one into an intermediate that facilitates the introduction of nitrogen at C-3. This can be achieved by α-bromination of the ketone followed by nucleophilic substitution with an amine source.

A more direct approach is the reductive amination of a 7-methoxychroman-3-one (B1610182) precursor. However, the synthesis of chroman-3-ones is often more complex than that of the corresponding chroman-4-ones.

If 7-methoxychroman-4-one is the starting point, it can be converted to its corresponding oxime. Catalytic hydrogenation of this oxime, often using catalysts like platinum oxide or palladium on carbon, can yield the desired 3-aminochroman, although rearrangements can sometimes occur. encyclopedia.pub

Another versatile method is the Leuckart reaction , which converts ketones directly to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This one-pot reductive amination procedure can be applied to chromanones, though it often requires high temperatures. semanticscholar.orgntnu.nogoogle.com

Alternatively, the 4-keto group can be reduced to a 4-hydroxyl group. The resulting alcohol can then direct the introduction of the 3-amino group. A more sophisticated approach involves the conversion of a chroman-3-ol (B1617384) into the amine via the Mitsunobu reaction . missouri.eduorganic-chemistry.org This reaction typically proceeds with inversion of stereochemistry and involves activating the alcohol with triphenylphosphine (B44618) and an azodicarboxylate, followed by reaction with a nitrogen nucleophile like phthalimide. nih.govnih.gov Subsequent deprotection yields the primary amine. A similar strategy involves converting the alcohol to an azide, followed by reduction to the amine.

| Method | Key Intermediate | Key Reagents | Notes |

| Reductive Amination | 7-Methoxychroman-3-one | NH₃/Amine, NaBH₃CN | Requires synthesis of the 3-ketone |

| Oxime Reduction | 7-Methoxychroman-4-one Oxime | H₂, Pd/C or PtO₂ | Potential for rearrangement |

| Leuckart Reaction | 7-Methoxychroman-4-one | Ammonium formate | One-pot method, often requires high heat |

| Mitsunobu Reaction | 7-Methoxychroman-3-ol | PPh₃, DIAD, Phthalimide | Stereoinvertive, requires alcohol precursor |

| Azide Reduction | 3-Azido-7-methoxychroman | PPh₃ or H₂, Pd/C | Azide is a reliable amine precursor |

This table summarizes key methods for introducing the amine group at the C-3 position.

Amination Reactions for Chroman-3-amine (B1202177) Scaffolds

The primary method for synthesizing chroman-3-amine scaffolds is through the reductive amination of the corresponding 3-chromanone. This versatile reaction transforms a carbonyl group into an amine via an intermediate imine. masterorganicchemistry.com The process is typically a one-pot synthesis where the ketone, 7-methoxychroman-3-one, is reacted with an amine source, such as ammonia (B1221849) or an ammonium salt (e.g., ammonium acetate), in the presence of a suitable reducing agent.

Common hydride reducing agents are employed to selectively reduce the imine intermediate as it forms. These include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their mild nature and high chemoselectivity for imines over ketones. masterorganicchemistry.com The reaction is often catalyzed by a weak acid, which facilitates the formation of the key imine intermediate.

Schiff Base Intermediates in Amine Synthesis

The mechanism of reductive amination hinges on the formation of a Schiff base (or imine) as a critical, albeit often unisolated, intermediate. The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 7-methoxychroman-3-one. This addition forms an unstable hemiaminal (or carbinolamine) intermediate.

Subsequently, the hemiaminal undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the C=N double bond of the Schiff base. It is this imine intermediate that is then reduced by the hydride agent to yield the final this compound. The in situ formation and reduction of the Schiff base is a highly efficient strategy that avoids the challenges of isolating potentially unstable imine compounds. masterorganicchemistry.com

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is crucial for pharmaceutical applications. Two prominent strategies for achieving this are enzymatic reductive amination and asymmetric hydrogenation.

Enzymatic Reductive Amination: Biocatalysis using imine reductases (IREDs) offers a highly selective method for synthesizing chiral amines. acs.org These enzymes catalyze both the formation of the imine from 7-methoxychroman-3-one and an amine donor, and its subsequent stereoselective reduction. This dynamic kinetic resolution process can achieve high conversions and excellent enantiomeric excess (ee). The choice of enzyme and reaction conditions can provide access to either the (R)- or (S)-enantiomer of the target amine. doi.orgresearchgate.net

Table 1: Illustrative Data for Enzymatic Reductive Amination of 3-Chromanones

| Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| IRED-A | Cyclopropylamine | >99 | >99 | (1R, 2S) |

| SvIRED | Cyclopropylamine | >99 | >99 | (1R, 2S) |

| SvIRED | Methylamine | >95 | 23 | (1S, 2R) |

Note: Data is representative of studies on related cyclic ketones to illustrate typical outcomes of IRED-catalyzed reactions. doi.org

Asymmetric Hydrogenation: An alternative chemical approach involves the asymmetric hydrogenation of an enamide derivative of 7-methoxychroman-3-one. The ketone is first converted to a prochiral N-acetyl enamide. This intermediate then undergoes hydrogenation using a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand. This method effectively transfers chirality to the amine product, yielding high enantioselectivity. uit.no

Table 2: Representative Results for Asymmetric Hydrogenation of 3-Chromanone Derived Enamides

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [Rh(COD)(DIPAMP)]BF₄ | N-Acetyl Enamide | 100 | 95 |

| Ru(OAc)₂(SYNPHOS) | N-Acetyl Enamide | >99 | 98 |

Note: Data is representative of established methods for the asymmetric hydrogenation of enamides. uit.no

Synthetic Pathways for N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved directly and efficiently through a one-pot multicomponent reductive amination reaction. mdpi.com This approach is a modification of the method used to produce the primary amine.

In this process, 7-methoxychroman-3-one is reacted directly with a selected primary or secondary amine (R¹-NH₂ or R¹R²-NH) in the presence of a reducing agent like sodium triacetoxyborohydride. This strategy bypasses the need to first synthesize and isolate the primary this compound, streamlining the synthesis of a diverse library of derivatives. The reaction is versatile, accommodating a wide range of amines to produce the corresponding secondary or tertiary chroman-3-amines. beilstein-journals.org

Table 3: Synthesis of N-Substituted Derivatives via Reductive Amination

| Starting Ketone | Reactant Amine | Reducing Agent | Resulting N-Substituted Product |

|---|---|---|---|

| 7-Methoxychroman-3-one | Benzylamine | NaBH(OAc)₃ | N-Benzyl-7-methoxychroman-3-amine |

| 7-Methoxychroman-3-one | Cyclopropylamine | NaBH(OAc)₃ | N-Cyclopropyl-7-methoxychroman-3-amine |

| 7-Methoxychroman-3-one | Morpholine | NaBH(OAc)₃ | 4-(7-Methoxychroman-3-yl)morpholine |

| 7-Methoxychroman-3-one | Aniline | NaBH(OAc)₃ | N-Phenyl-7-methoxychroman-3-amine |

Structure Activity Relationship Sar of 7 Methoxychroman 3 Amine and Its Derivatives

Influence of the 7-Methoxy Group on Biological Activity

Impact on Receptor Binding Affinity

The 7-methoxy group can significantly impact how a molecule binds to its target receptor. While direct SAR studies on 7-methoxychroman-3-amine are limited, data from structurally related compounds provide valuable insights. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives, the presence of the 7-methoxy group was integral to their activity as inhibitors of nuclear factor-kappaB activation. nih.gov The methoxy (B1213986) group, being a hydrogen bond acceptor and having a specific lipophilic character, can engage in favorable interactions within a receptor's binding pocket. Its precise positioning on the aromatic ring is often critical. Studies on benzylidenechromanones have shown that the position of a methoxy group on the phenyl ring can greatly influence cytotoxic activity, suggesting its role in orienting the molecule for optimal receptor engagement. mdpi.com

Modulation of Enzyme Inhibition Profiles

The table below summarizes the inhibitory activities of some methoxy-containing chroman and coumarin (B35378) derivatives against various enzymes.

| Compound Class | Enzyme Target | Key Findings | IC₅₀ Values |

| 3-Phenylcoumarin Derivatives nih.gov | MAO-B | Methoxy group on the coumarin ring contributes to potent inhibition. | 56 nM for the most potent derivative. |

| (S)-6-methoxy-chroman-3-carboxylic acid amides nih.gov | ROCK2 | (S)-enantiomer with 6-methoxy group showed high potency and selectivity. | 3 nM for (S)-7c. |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted-phenylamides nih.gov | NF-kappaB | The 7-methoxy group was part of a potent inhibitor scaffold. | 6.0-60.2 µM. |

Role in Pharmacophore Recognition

In pharmacophore modeling, a methoxy group can be recognized as a hydrogen bond acceptor or a hydrophobic feature. dergipark.org.tr Its defined vector for hydrogen bonding and its specific volume contribute to the precise three-dimensional arrangement of features necessary for biological activity. dergipark.org.tr In computational studies of MAO-B inhibitors based on a coumarin scaffold, the 7-position substituent, such as a methoxy or benzyloxy group, was shown to be a critical component of the pharmacophore, occupying a specific region of the enzyme's active site. journaljpri.com The oxygen atom can form crucial hydrogen bonds, while the methyl group can engage in van der Waals or hydrophobic interactions, anchoring the ligand in the correct orientation for effective target modulation.

Role of the 3-Amine Moiety in Ligand-Target Interactions

The amine group at the 3-position is a fundamental feature of the this compound scaffold, often serving as the primary site for interaction with biological targets through ionic or hydrogen bonding.

Conformational Requirements for Amine-Mediated Binding

The stereochemistry and conformation of the 3-amine group are critical for high-affinity binding. Studies on 3-amino-chromane derivatives as ligands for the sigma-1 (σ1) receptor have demonstrated a clear stereochemical preference. Ligands with a (3R,4R) absolute stereochemistry on the 3-amino-chromane core consistently showed higher binding affinity and greater selectivity compared to their (3S,4S) enantiomers. nih.govacs.orgnih.gov For example, compound (3R,4R)-3a exhibited a ~50-fold greater affinity for the σ1 receptor than its (3S,4S)-3a enantiomer. This highlights that a specific spatial orientation of the amine group is required for optimal interaction with key residues, such as glutamate-172, in the receptor's binding site. mdpi.com The pyran ring of the chroman scaffold typically adopts a half-chair or sofa conformation, which in turn dictates the axial or equatorial positioning of the 3-amine substituent, further influencing its interaction geometry. nih.govresearchgate.net

The following table presents the binding affinities of enantiomeric pairs of 3-amino-chromane derivatives for the σ1 receptor, illustrating the importance of stereochemistry. nih.govacs.org

| Compound | Stereochemistry | σ1 Receptor Affinity (pKi) | σ1 Receptor Affinity (Ki, nM) |

| 3a | (3R,4R) | 8.7 | 2.1 |

| 3a | (3S,4S) | 7.0 | 100 |

| 3b | (3R,4R) | 8.5 | 3.2 |

| 3b | (3S,4S) | 6.8 | 158 |

| 3c | (3R,4R) | 8.6 | 2.5 |

| 3c | (3S,4S) | 6.9 | 126 |

Effects of Amine Substitution on Biological Efficacy

Modification of the 3-amine moiety, such as changing it from a primary to a secondary or tertiary amine, or adding various substituents, profoundly affects biological efficacy. In general, a basic amine that can be protonated at physiological pH is crucial for forming a key ionic bond with an acidic residue (e.g., Asp or Glu) in the target's binding pocket. mdpi.com

SAR studies on σ1 receptor ligands revealed that N-substitution on the 3-amino-chromane is well-tolerated and can be optimized to enhance affinity. nih.govacs.org For instance, N-benzyl and other N-alkyl substituents often lead to potent ligands. nih.govacs.org The nature of the substituent influences properties like lipophilicity and the ability to form secondary interactions. Studies on other amine-containing ligands show a common trend where secondary amines can be more favorable than primary or tertiary amines for specific interactions. nih.gov Furthermore, research on N-substituted guanidines has shown that electron-withdrawing groups on the amine substituent can be more favorable for activity than electron-donating groups in certain contexts. researchgate.net The choice of substituent can thus fine-tune the electronic and steric profile of the ligand, leading to improved potency and selectivity. mdpi.com

Significance of Stereochemistry for Biological Activity

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov For this compound, the carbon atom at the 3-position of the chroman ring is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-7-methoxychroman-3-amine and (S)-7-methoxychroman-3-amine.

The spatial arrangement of the amino group is crucial for the interaction of these molecules with their biological targets. Often, only one enantiomer will bind effectively to a target protein, leading to the desired physiological response, while the other enantiomer may be less active, inactive, or even exhibit off-target effects. This stereoselectivity is a fundamental principle in pharmacology and drug design.

Research on other chiral molecules has demonstrated that different stereoisomers can have significantly different biological activities. For instance, in studies of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is critical for uptake by the target organism and interaction with the biological target. researchgate.net This highlights the importance of synthesizing and testing enantiomerically pure forms of this compound derivatives to fully elucidate their therapeutic potential.

The differential activity of stereoisomers can be attributed to the three-point attachment model, where a chiral molecule must interact with at least three sites on its receptor to achieve a specific orientation. A change in the stereochemistry at a single chiral center can disrupt this precise fit, leading to a loss of biological activity.

Impact of Substituents on the Chroman Core on Activity and Selectivity

The chroman core of this compound offers several positions for substitution, allowing for the fine-tuning of its pharmacological properties. The nature, size, and electronic properties of these substituents can profoundly influence the molecule's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Modifications at various positions on the chroman ring can lead to significant changes in biological activity. For instance, in the related harmine (B1663883) analogs, substitution at the 7-position was found to be a key determinant of activity. nih.govmdpi.com While the 7-methoxy group is a defining feature of the parent compound, its replacement with other functional groups, such as amino or substituted amino groups, has been shown to alter the inhibitory activity against certain kinases. nih.gov

Substitutions at other positions of the chroman ring can also be explored to optimize activity and selectivity. For example, the introduction of small alkyl or halogen groups at positions 2, 6, or 8 could influence the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes. The electronic properties of substituents at these positions can also modulate the reactivity of the chroman ring system and its interactions with biological targets.

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. researchgate.netdntb.gov.ua Fluorination can improve metabolic stability by blocking sites of oxidative metabolism. nih.gov The high electronegativity of fluorine can also alter the electronic properties of the molecule, potentially leading to stronger interactions with the biological target. mdpi.com

In the context of this compound, the strategic placement of fluorine atoms on the chroman ring or on aryl substituents could lead to derivatives with improved potency and pharmacokinetic profiles. nih.gov For example, fluorination of a phenyl ring attached to the chroman core could enhance its binding affinity to a target protein through favorable electrostatic interactions.

The following table summarizes the potential effects of fluorination on the properties of this compound derivatives:

| Property | Potential Effect of Fluorination |

| Metabolic Stability | Increased |

| Binding Affinity | Can be increased through new interactions |

| Lipophilicity | Increased |

| Acidity/Basicity of Nearby Groups | Modified |

| Conformation | Can be altered |

The amino group at the 3-position of this compound provides a convenient handle for the introduction of various aryl and alkyl side chains. These modifications can significantly impact the compound's biological activity by providing additional points of interaction with the target protein.

The nature of the side chain can influence several properties, including:

Potency: A well-designed side chain can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target, leading to increased potency.

Selectivity: By tailoring the side chain to fit the specific contours of the target's binding pocket, it is possible to improve selectivity over other related proteins.

Pharmacokinetic Properties: The size, polarity, and metabolic stability of the side chain can all be modulated to optimize the drug-like properties of the molecule.

For example, the introduction of a phenyl ring can provide opportunities for pi-stacking interactions within the binding site. Further substitution on this phenyl ring with various functional groups can further refine the binding affinity and selectivity.

The table below illustrates how different side chain modifications at the 3-amino position might influence biological activity:

| Side Chain Modification | Potential Impact on Activity | Rationale |

| Small alkyl chains (e.g., methyl, ethyl) | May increase lipophilicity and cell permeability | Enhances hydrophobic interactions |

| Phenyl or substituted phenyl rings | Can significantly increase potency and selectivity | Allows for pi-stacking and other specific interactions |

| Introduction of polar groups (e.g., hydroxyl, carboxyl) | May increase water solubility but could decrease cell permeability | Can form hydrogen bonds with the target |

| Basic amine functionalities | May improve solubility and allow for salt formation | Can form ionic interactions with the target |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target in the management of type 2 diabetes mellitus because it inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis. nih.govnih.gov Inhibitors of DPP-4, known as gliptins, prevent this inactivation, thereby enhancing insulin (B600854) secretion and reducing glucagon (B607659) levels in a glucose-dependent manner. nih.govresearchgate.net

The chroman scaffold has been investigated for its potential to inhibit DPP-4. While direct studies on 7-Methoxychroman-3-amine are limited, research into structurally related compounds provides insight. For instance, a patent for novel epicatechin analogues, which share structural similarities with chroman derivatives, lists Cis (±) 2-(4-hydroxyphenyl)-7-methoxychroman-3-ol in the context of potential DPP-4 inhibitors. google.com The development of various heterocyclic compounds as DPP-4 inhibitors underscores the continued search for new chemical entities with this activity. nih.govdovepress.com The efficacy of these inhibitors is often enhanced by specific substitutions, such as trifluoromethyl groups on related molecular backbones, which have yielded IC50 values comparable to existing drugs like sitagliptin. nih.gov

Table 1: DPP-4 Inhibition by Related Heterocyclic Compounds

| Compound Type | Specific Compound/Derivative | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-Thiosemicarbazone Hybrid | Trifluoromethyl-substituted derivative (2g) | 4.775 ± 0.296 nM | nih.gov |

| Purine Derivative | Compound 1 | In vitro IC₅₀: 3.21 µM | dovepress.com |

| Chroman Derivative | Cis (±) 2-(4-hydroxyphenyl)-7-methoxychroman-3-ol | Mentioned as a potential DPP-4 inhibitor | google.com |

Note: This table includes data on related structures to provide context for the potential activity of chroman-based compounds.

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation. nih.gov It controls the expression of over 500 genes, including those for pro-inflammatory cytokines. nih.gov Consequently, the inhibition of the NF-κB pathway is a significant therapeutic strategy for a variety of chronic inflammatory diseases and cancers. nih.govresearchgate.net

Derivatives of 7-methoxychroman (B1642251) have demonstrated notable inhibitory effects on this pathway. Research on a series of chromene derivatives identified KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide) as a promising inhibitor of the translocation step of NF-κB. researchgate.netmdpi.com Building on this, a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), was synthesized and found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in RAW 264.7 macrophages with a reported IC₅₀ value of 44.5 μM. mdpi.com Further studies confirmed that BL-M suppresses inflammatory mediators by inhibiting the nuclear translocation of NF-κB in BV-2 microglial cells. mdpi.com This evidence suggests that the 7-methoxychroman scaffold is a viable backbone for the development of NF-κB pathway inhibitors.

Table 2: NF-κB Inhibition by Chroman Derivatives

| Compound | Cell Line | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) | RAW 264.7 macrophages | Inhibition of LPS-induced NF-κB transcriptional activity | 44.5 μM | mdpi.com |

| KL-1156 | Not specified | Inhibitor of NF-κB translocation | Not specified | researchgate.net |

5-Lipoxygenase (5-LOX) Enzyme Inhibition

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. nih.gov These mediators are implicated in various inflammatory diseases, and as a result, 5-LOX inhibitors are valuable as anti-inflammatory agents. nih.govnih.gov

Chroman derivatives are recognized for their diverse pharmacological properties, including enzyme inhibitory effects that have been explored in the context of 5-LOX. While specific inhibitory data for this compound against 5-LOX is not detailed in the available literature, the broader class of chroman compounds is an area of active investigation for such properties. The development of selective 5-LOX inhibitors is a continuing effort in anti-inflammatory research, with various compounds being evaluated for their ability to reduce leukotriene production. nih.gov

Acetylcholinesterase (AChE) and BACE1 Modulation

The modulation of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are two key strategies in the development of therapeutics for Alzheimer's disease. nih.govup.pt AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while BACE1 inhibitors reduce the production of amyloid-beta (Aβ) peptides, which form plaques in the brain. up.ptnih.gov

The development of multifunctional compounds that can target both enzymes is an area of growing interest. up.pt Research into coumarin (B35378) derivatives, which are structurally related to chromans, has shown that modifications to the molecular scaffold, including at position 7, can introduce and tune BACE1 inhibitory activity. up.pt In one study, halophenylalkylamidic functions were introduced at the 6 or 7 position of a coumarin-based AChE inhibitor, successfully extending its activity to BACE1. up.pt This highlights the importance of the substitution pattern on the chroman-like ring for multitarget activity. Although direct modulation of AChE and BACE1 by this compound has not been specifically reported, the underlying chemical scaffold is relevant to the design of such dual-activity agents. nih.govup.pt

Cellular Mechanisms of Action

The cellular effects of this compound and its analogs are rooted in fundamental biochemical interactions, including direct antioxidant action and the modulation of inflammatory signaling cascades.

Antioxidant Effects via Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com Antioxidants mitigate this damage by neutralizing free radicals through mechanisms like hydrogen atom donation. nih.gov

The chroman structure is a key feature of various antioxidant compounds, including α-tocopherol (Vitamin E). mdpi.com Research on chroman derivatives indicates that they possess significant antioxidant properties. ontosight.ai Specifically, for the related compound (3S,4R)-3-Amino-7-methoxychroman-4-ol, the methoxy (B1213986) group at the 7-position is noted to enhance the molecule's ability to neutralize free radicals by contributing to its electron-donating capabilities. The antioxidant capacity of such compounds is often evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods, which measure the ability of a compound to donate a hydrogen atom or electron to a stable radical. mdpi.comnih.gov The inherent ability of the 7-methoxychroman structure to scavenge free radicals positions it as a compound with potential protective effects against cellular oxidative damage. ontosight.ai

Anti-inflammatory Pathways and Cytokine Modulation (e.g., TNFα)

Chronic inflammation is a hallmark of many diseases and is orchestrated by a complex network of signaling pathways and inflammatory mediators. ijbs.com A key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), plays a central role in initiating and perpetuating inflammatory responses. mdpi.complos.orgthermofisher.com The production of TNF-α and other inflammatory cytokines is largely controlled by the NF-κB signaling pathway. ijbs.comphcogj.com

The anti-inflammatory potential of 7-methoxychroman derivatives is directly linked to their ability to inhibit the NF-κB pathway. mdpi.com By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of NF-κB target genes, which include those encoding for pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. nih.govmdpi.com The demonstrated inhibition of NF-κB by derivatives such as KL-1156 and BL-M provides a clear mechanistic basis for their anti-inflammatory effects. researchgate.netmdpi.com This action disrupts the inflammatory cascade at a critical control point, leading to a reduction in the production of key inflammatory mediators and suggesting a therapeutic potential for conditions driven by excessive inflammation. plos.org

Neuroprotective Actions and Neurotransmitter System

While extensive research specifically targeting this compound is limited, its structural characteristics, featuring a chroman nucleus and a primary amine group, suggest plausible mechanisms for neuroprotective activity and interaction with neurotransmitter systems. The neuropharmacological potential is often inferred from studies on structurally analogous chroman, coumarin, and flavonoid derivatives. ontosight.aijst.go.jp The primary amine moiety, in particular, is a key feature found in many centrally active agents that interact with monoamine neurotransmitter pathways. wikipedia.org

Neuroprotective Actions

The chroman scaffold is a core structure in various natural and synthetic compounds that exhibit significant biological activities, including neuroprotective effects. ontosight.ai The mechanisms underlying these effects are often multifactorial, involving the modulation of oxidative stress, inflammation, and critical cell survival pathways. smolecule.com

Research into related flavonoid and chroman-based compounds has identified several pathways through which neuroprotection may be conferred. One key mechanism is the inhibition of nitric oxide (NO) production in activated microglial cells, which is a crucial factor in neuroinflammation. jst.go.jp For instance, studies on phytoestrogen analogs with a similar core structure have demonstrated potent anti-neuroinflammatory activity. jst.go.jp Another explored avenue is the inhibition of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative conditions like Parkinson's and Huntington's disease. acs.org Certain chroman-4-one derivatives have been identified as selective SIRT2 inhibitors, highlighting a potential therapeutic strategy for neuroprotection. acs.org Furthermore, the inhibition of Rho kinase (ROCK) by chroman-3-amide derivatives represents another neuroprotective strategy, as ROCK inhibitors can upregulate pathways involved in clearing damaged mitochondria. researchgate.net

| Compound Class | Specific Analog | Observed Neuroprotective-Related Activity | Reference |

|---|---|---|---|

| Isoflavonoid | Equol | Inhibition of NO production in LPS-stimulated BV-2 microglial cells (IC₅₀ = 15.3 µM) | jst.go.jp |

| Isoflavonoid | Dehydroequol | Inhibition of NO production in LPS-stimulated BV-2 microglial cells (IC₅₀ = 18.2 µM) | jst.go.jp |

| Chroman-4-one | Various substituted derivatives | Selective inhibition of SIRT2 with IC₅₀ values in the low micromolar range. | acs.org |

| Chroman-3-amide | SR-3677 | Potent Rho kinase (ROCK) inhibition. | researchgate.net |

Interaction with Neurotransmitter Systems

The amine functional group in this compound strongly suggests a potential interaction with biogenic amine neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways. wikipedia.orgopenaccessjournals.com Modulation of these systems is a cornerstone of treatment for numerous neurological and psychiatric disorders. mdpi.com The primary mechanisms involve the inhibition of key metabolic enzymes or interaction with neurotransmitter transporters and receptors. wikipedia.org

Monoamine Oxidase (MAO) Inhibition Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of amine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). mdpi.comacs.org Inhibition of these enzymes, particularly MAO-B, increases the synaptic availability of dopamine and is a validated therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. mdpi.comhelsinki.fi The structural similarity of this compound to known MAO inhibitors suggests it could act in a similar fashion. Numerous studies on related heterocyclic scaffolds, such as flavones, have identified potent and selective MAO-B inhibitors. nih.gov For example, acacetin, a flavone, and its methylated ether derivative show potent, competitive, and selective inhibition of MAO-B. nih.gov This selective inhibition is considered a desirable trait for a potential neuroprotective agent, as it enhances dopaminergic neurotransmission with a lower risk of side effects associated with MAO-A inhibition. helsinki.finih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Acacetin 7-methyl ether | MAO-B | 198 nM | >500-fold for MAO-B | nih.gov |

| Acacetin | MAO-B | 50 nM | ~2-fold for MAO-B | nih.gov |

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 µM | Selective for MAO-A | unige.ch |

Catechol-O-methyltransferase (COMT) Inhibition Catechol-O-methyltransferase (COMT) is another crucial enzyme in the metabolic pathway of catecholamine neurotransmitters, primarily dopamine and norepinephrine. wikipedia.orgwikipedia.org COMT inhibitors prevent the breakdown of these neurotransmitters and are used clinically, often as adjuncts to levodopa (B1675098) therapy in Parkinson's disease, to enhance dopamine availability in the brain. wikipedia.orgnih.gov While this compound itself does not possess the catechol structure typically required for COMT substrates or inhibitors, related compounds have been investigated for this activity. For instance, certain 6,7-dihydroxy-dihydroisoquinolines are potent COMT inhibitors. nih.gov The potential for chroman derivatives to interact with COMT remains an area of interest in the development of novel neurotherapeutics.

Modulation of Neurotransmitter Transporters A third potential mechanism is the interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.net These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. wikipedia.org Inhibitors of these transporters, known as reuptake inhibitors, increase the extracellular concentration of their respective neurotransmitters. wikipedia.org The amine structure of this compound makes it a candidate for investigation as a potential single, dual, or triple reuptake inhibitor, a class of drugs used for depression and other CNS disorders. wikipedia.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Methoxychroman-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a chroman precursor with methoxyamine under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Optimization requires Design of Experiments (DOE) to vary parameters (solvent, temperature, catalyst) and HPLC monitoring for purity. Detailed protocols should align with guidelines for reproducibility, including reagent sources and purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Identify methoxy protons (~3.8 ppm) and amine protons.

- IR Spectroscopy : Confirm N-H stretches (3200–3500 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Report full spectral data, including solvent effects and purity thresholds, as per analytical chemistry standards .

Q. How should researchers ensure purity in synthetic preparations of this compound?

- Methodological Answer :

- Use HPLC/GC-MS with reference standards for impurity profiling.

- Employ recrystallization or column chromatography for purification.

- Document batch-to-batch variability and adhere to ICH guidelines for impurity limits (e.g., ≤0.1% for unknown impurities) .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to assess study quality, variability in assay models (e.g., cell lines, animal species), and dosing regimens. Perform meta-analyses if sufficient data exist, and validate findings through independent replication under controlled conditions .

Q. What strategies validate the sensitivity of analytical methods for detecting trace impurities in this compound?

- Methodological Answer :

- Determine Limits of Detection (LOD) and Quantification (LOQ) via calibration curves.

- Perform forced degradation studies (heat, light, pH) to identify degradation products.

- Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR) and adhere to EMA requirements for method robustness .

Q. How can computational modeling predict the stability and reactivity of this compound?

- Methodological Answer :

- Use Density Functional Theory (DFT) to assess thermal stability and degradation pathways.

- Apply Quantitative Structure-Activity Relationship (QSAR) models to predict reactivity with biological targets.

- Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.